REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].[Cl:15][C:16]([Cl:21])([Cl:20])[CH:17](O)O.OS(O)(=O)=O>>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:12]([CH:17]([C:16]([Cl:21])([Cl:20])[Cl:15])[O:10][C:9]2=[O:11])=[CH:13][CH:14]=1 |f:0.1.2|
|
Name
|
three
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
ADDITION
|
Details
|
It was then poured onto ice
|
Type
|
CUSTOM
|
Details
|
a thick precipitate formed
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallised from ethanol
|
Type
|
FILTRATION
|
Details
|
the crystals were then filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(OC(C2=C1)=O)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |